![molecular formula C20H22N4O3 B2436649 N-((1-(benzo[d]oxazol-2-yl)pipéridin-4-yl)méthyl)-1-méthyl-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 2034443-37-1](/img/structure/B2436649.png)

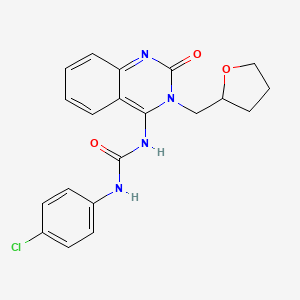

N-((1-(benzo[d]oxazol-2-yl)pipéridin-4-yl)méthyl)-1-méthyl-2-oxo-1,2-dihydropyridine-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a benzoxazole derivative . Benzoxazole derivatives have been identified as potent inhibitors of G-protein-coupled receptor kinase-2 and -5 (GRK2 and GRK5), which are emerging therapeutic targets for the treatment of cardiovascular disease .

Synthesis Analysis

The synthesis of benzoxazole derivatives involves structural modification of parent benzoxazole scaffolds by introducing substituents on phenyl . Two distinct benzoxazole sulfonamide scaffolds were synthesized and evaluated for their antimycobacterial potential .Molecular Structure Analysis

The molecular structure of benzoxazole derivatives is based on a 3-(benzo[d]oxazol-2-yl)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine scaffold . The structure includes a benzoxazole ring attached to a piperidine ring via a methylene bridge .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzoxazole derivatives include the formation of methanimines, which undergo dimerization to form the final products .Applications De Recherche Scientifique

- Application: Le composé a été identifié comme un nouveau candidat prometteur dans des campagnes de criblage à haut débit pour inhiber les GRK-2 et -5. Des modifications structurales du squelette benzoxazole parent ont conduit à des activités inhibitrices puissantes contre ces kinases .

- Application: La complexité structurale du composé en fait un candidat intéressant pour la conception de médicaments et comme sonde biologique dans les systèmes vivants .

- Application: Des études de docking moléculaire peuvent révéler des interactions entre le composé et les protéines bactériennes, contribuant à la conception de nouveaux agents antibactériens .

Recherche sur les maladies cardiovasculaires

Chimie médicinale et conception de médicaments

Activité antibactérienne

Voies de synthèse et intermédiaires

En résumé, “N-((1-(benzo[d]oxazol-2-yl)pipéridin-4-yl)méthyl)-1-méthyl-2-oxo-1,2-dihydropyridine-3-carboxamide” est prometteur dans la recherche cardiovasculaire, la conception de médicaments, les études antibactériennes, l'imagerie biologique, la science des matériaux et la chimie synthétique. Ses applications multiples en font un sujet intéressant pour des recherches plus approfondies. 🌟

Mécanisme D'action

Target of Action

The compound is identified as a potential inhibitor of G-protein-coupled receptor kinase (GRK)-2 and -5 . GRK-2 and -5 are emerging therapeutic targets for the treatment of cardiovascular disease .

Mode of Action

The compound interacts with GRK-2 and -5, inhibiting their activity

Biochemical Pathways

The inhibition of GRK-2 and -5 affects the regulation of G protein-coupled receptors (GPCRs) . GPCRs play a crucial role in many physiological processes, and their dysregulation is associated with numerous diseases . By inhibiting GRK-2 and -5, the compound could potentially modulate GPCR signaling pathways .

Result of Action

The inhibition of GRK-2 and -5 by the compound could potentially modulate GPCR signaling pathways . This modulation could have therapeutic implications for cardiovascular diseases . .

Orientations Futures

The future research directions could involve further exploration of the therapeutic potential of benzoxazole derivatives. Given their inhibitory activity against GRK2 and GRK5, they could be developed into novel drugs for the treatment of cardiovascular diseases . Additionally, their antimycobacterial activity suggests potential for the development of new treatments for tuberculosis .

Analyse Biochimique

Biochemical Properties

The biochemical properties of N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide are largely determined by its interactions with various biomolecules. For instance, it has been found to inhibit G-protein-coupled receptor kinases (GRK)-2 and -5, which are emerging therapeutic targets for the treatment of cardiovascular disease . The compound’s ability to inhibit these enzymes suggests that it may play a significant role in biochemical reactions involving these enzymes .

Cellular Effects

In terms of cellular effects, N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide’s inhibition of GRK-2 and -5 can have profound effects on cell function. These enzymes are involved in the regulation of receptor trafficking and signaling, and their inhibition can influence cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide involves its binding interactions with GRK-2 and -5. By inhibiting these enzymes, the compound can exert its effects at the molecular level, leading to changes in gene expression and potentially affecting other biomolecular interactions .

Propriétés

IUPAC Name |

N-[[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl]-1-methyl-2-oxopyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O3/c1-23-10-4-5-15(19(23)26)18(25)21-13-14-8-11-24(12-9-14)20-22-16-6-2-3-7-17(16)27-20/h2-7,10,14H,8-9,11-13H2,1H3,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RARLLLGRQPRPNG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C(C1=O)C(=O)NCC2CCN(CC2)C3=NC4=CC=CC=C4O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 5-{[2-(methoxycarbonyl)phenyl]sulfanyl}-3-(4-methylphenyl)-1,2,4-triazine-6-carboxylate](/img/structure/B2436574.png)

![1-(4-Methoxyphenyl)-3-[(4-methylphenyl)sulfanyl]-1-propanone](/img/structure/B2436578.png)

![(4-(6-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone](/img/structure/B2436579.png)

![[5-(4-Chlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol](/img/structure/B2436582.png)

![(3Ar,6aR)-3,3-dimethyl-2,3a,4,5,6,6a-hexahydro-1H-cyclopenta[b]pyrrole](/img/structure/B2436586.png)

![[5-(4-Ethylphenyl)-14-methyl-7-{[(3-methylphenyl)methyl]sulfanyl}-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2436587.png)

![N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-phenylbutanamide](/img/structure/B2436589.png)